

Use of dimethyldithiocarbamate as a polymerization inhibitor

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Dimethyldithiocarbamate**

Cat. No.: **B2753861**

[Get Quote](#)

An In-Depth Technical Guide to the Application of **Dimethyldithiocarbamate** as a Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Controlled Polymerization

Polymerization, the process of joining monomer units into high-molecular-weight polymers, is a cornerstone of modern materials science. However, the very reactivity that makes monomers valuable also poses significant challenges. Uncontrolled or spontaneous polymerization, particularly of vinyl monomers like styrene, butadiene, and acrylates, can occur during synthesis, purification, transport, and storage.^[1] This phenomenon is often a rapid, exothermic process that can lead to product degradation, equipment fouling, and in severe cases, runaway reactions with catastrophic thermal explosions.^{[2][3][4]}

To mitigate these risks and ensure precise control over polymer characteristics, chemical agents known as polymerization inhibitors are employed. These substances function by interrupting the chain reaction mechanism of polymerization, typically by scavenging the free radicals that propagate the polymer chain.^[1] Inhibitors can be broadly classified into two categories: true inhibitors, which provide a distinct induction period during which no polymerization occurs, and retarders, which slow the rate of polymerization without a complete

halt.^{[1][5]} **Dimethyldithiocarbamate** (DMDTC) and its salts are highly effective compounds often utilized in this context, primarily functioning as potent polymerization "short-stoppers."^{[6][7]}

Dimethyldithiocarbamate (DMDTC): A Profile

Dimethyldithiocarbamate is an organosulfur compound most commonly supplied and used as a water-soluble salt, such as Sodium **Dimethyldithiocarbamate** (SDDC or SDMDC).^{[6][7]} While it has diverse applications, including as a fungicide, a biocide in water treatment, and a chelating agent, its most prominent industrial roles are in the rubber and polymer industries.^{[7][8]}

In these fields, DMDTC salts exhibit a dual functionality:

- **Vulcanization Accelerator:** In rubber processing, metal complexes of DMDTC (e.g., zinc or copper **dimethyldithiocarbamate**) act as ultra-accelerators, speeding up the cross-linking of rubber.^{[9][10]}
- **Polymerization Inhibitor (Short-Stopper):** In emulsion polymerization, particularly for synthetic rubbers like styrene-butadiene rubber (SBR) and neoprene, SDDC is used as a "short-stopping" agent.^{[11][12]} Its role is not to prevent the polymerization from starting, but to terminate it abruptly and precisely when the polymer chains have reached a desired length and monomer conversion.^{[13][14]} This control is critical for achieving the target physical and mechanical properties of the final polymer.

Mechanism of Inhibition: Radical Scavenging

The inhibitory action of **dimethyldithiocarbamate** is rooted in its ability to function as an efficient free radical scavenger. In a free-radical polymerization, a propagating polymer chain has a radical (unpaired electron) at its growing end. The dithiocarbamate anion is a potent electron donor and readily reacts with this electrophilic radical.

The reaction terminates the polymer chain by forming a stable, non-radical adduct. This new species lacks the reactivity to initiate the polymerization of another monomer, effectively breaking the chain reaction cycle and halting further polymer growth.

Caption: DMDTC anion terminating a growing polymer radical.

Application & Protocol 1: Short-Stopping in Emulsion Polymerization

This is the most common application of DMDTC as a polymerization inhibitor. In the production of synthetic rubbers like SBR and NBR, the polymerization is stopped between 60-75% monomer conversion to prevent gel formation and achieve optimal properties like processability and tensile strength.

Experimental Protocol: Short-Stopping of Styrene-Butadiene Rubber (SBR) Synthesis

Objective: To terminate the emulsion polymerization of styrene and butadiene at a target monomer conversion using Sodium **Dimethyldithiocarbamate** (SDDC).

Materials & Equipment:

- Polymerization Reactor (pressure-rated, jacketed for temperature control, with agitation)
- Styrene and Butadiene monomers
- Emulsifier solution (e.g., rosin acid soap)
- Initiator system (e.g., redox system like p-menthane hydroperoxide and ferrous sulfate)
- Sodium **Dimethyldithiocarbamate** (SDDC), 40% aqueous solution[\[11\]](#)
- Apparatus for determining total solid content (e.g., moisture analyzer or drying oven)
- Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat[\[15\]](#)[\[16\]](#)[\[17\]](#)

Procedure:

- Reactor Charge: The reactor is charged with deionized water, emulsifier, and modifiers. Air is purged with nitrogen. The required amounts of styrene and butadiene monomers are then charged.

- **Initiation:** The reactor contents are brought to the desired temperature (e.g., 5-10°C for "cold" SBR). The initiator components are added to begin polymerization.
- **Monitoring Conversion:** The progress of the reaction is monitored by periodically taking samples and measuring the percent total solids. The target conversion is typically around 60%.
- **Preparation of Short-Stopper Solution:** Based on the initial mass of the monomers, calculate the required amount of SDDC. A typical dosage is between 0.02 and 0.5 parts per hundred of monomer (pphm).[\[12\]](#) For a 1000g monomer charge, a 0.1 pphm dosage would require 1g of active SDDC (or 2.5g of a 40% solution). Prepare the required amount for injection.
- **Injection of Short-Stopper:** Once the target monomer conversion is reached, the prepared SDDC solution is injected into the reactor under pressure.
- **Quenching:** The SDDC rapidly disperses in the emulsion and terminates the growing polymer chains, effectively stopping the polymerization within minutes. Continue agitation for 15-30 minutes to ensure complete mixing and reaction.
- **Downstream Processing:** The resulting latex is transferred to a blowdown tank where unreacted monomers are removed via steam stripping. The stabilized latex is then coagulated, washed, and dried to yield the final solid rubber.

Caption: Workflow for short-stopping emulsion polymerization.

Application & Protocol 2: Stabilization During Monomer Distillation

Reactive monomers like acrylic acid, methacrylic acid, and styrene are purified by distillation. At the elevated temperatures required, thermal self-polymerization is a significant risk.[\[1\]](#) Dithiocarbamate salts, often in combination with other inhibitors like hydroquinone (HQ) and molecular oxygen, can effectively prevent this.[\[18\]](#)

Protocol: Inhibiting Polymerization in a Methacrylic Acid Distillation Column

Objective: To prevent polymer formation and fouling during the vacuum distillation of methacrylic acid.

Materials & Equipment:

- Distillation column (with reboiler, condenser, and reflux loop)
- Crude methacrylic acid feed
- Manganese **dimethyldithiocarbamate** (MnDMDTC)[[18](#)]
- Hydroquinone (HQ)
- Oxygen or air sparging system
- Dosing pumps for inhibitor solutions

Procedure:

- Inhibitor Preparation: Prepare separate solutions of MnDMDTC and HQ in a suitable solvent or a portion of the purified monomer.
- System Startup: Begin the distillation process by feeding the crude monomer and heating the reboiler.
- Continuous Dosing:
 - Continuously add the MnDMDTC and HQ solutions to the distillation column. A common practice is to add the inhibitors at multiple points, such as with the feed and into the reflux stream returning to the top of the column.[[18](#)]
 - Typical concentrations are maintained in the parts-per-million (ppm) range. For example, 20 ppm of MnDMDTC and 200 ppm of HQ relative to the amount of monomer being vaporized.[[18](#)]
- Oxygen Sparging: Sparge a controlled amount of molecular oxygen (or air) into the reboiler. Oxygen works synergistically with phenolic inhibitors like HQ. A typical rate is 0.3% by volume relative to the boil-up rate.[[18](#)]

- Monitoring Performance: The effectiveness of the inhibitor system is monitored by observing the pressure drop across the column and performing regular visual inspections of equipment for polymer fouling during shutdowns.[\[18\]](#) A stable pressure drop indicates a clean, non-fouled column.

Quantitative Data and Key Parameters

Parameter	Application: Short-Stopping	Application: Monomer Distillation
Typical Monomers	Styrene, Butadiene, Acrylonitrile, Neoprene	Acrylic Acid, Methacrylic Acid, Styrene
DMDTC Form	Sodium Dimethyldithiocarbamate (SDDC)	Manganese or Copper Dimethyldithiocarbamate
Typical Dose	0.02 - 0.5 pphm (parts per hundred monomer) [12]	5 - 50 ppm
Co-Inhibitors	Often used with alkylhydroxylamines [12] [14]	Hydroquinone (HQ), Oxygen [18]
Key Condition	Aqueous emulsion, pH typically alkaline	Anhydrous or low-water, elevated temperature
Mechanism	Rapidly terminates active polymer chains	Prevents thermal initiation and scavenges any formed radicals

Analytical Methods for Verification

To ensure proper dosage and maintain a self-validating system, the concentration of DMDTC can be determined analytically.

- High-Performance Liquid Chromatography (HPLC): A sensitive method involves pre-column derivatization of the DMDTC followed by HPLC with a UV detector.[\[19\]](#)[\[20\]](#)
- Colorimetric Method (EPA Method 630): This method is based on the acid digestion of the sample, which hydrolyzes dithiocarbamates to carbon disulfide (CS₂). The evolved CS₂ is

trapped in a color reagent, and the resulting absorbance is measured spectrophotometrically to quantify the total dithiocarbamate concentration.[21][22]

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling **dimethyldithiocarbamate** and its salts.

- Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat or impervious clothing.[15][16]
- Handling: Use in a well-ventilated area to avoid inhalation of mists or vapors.[17] Avoid all contact with eyes and skin.[17] Wash hands thoroughly after handling.[17]
- Storage: Store in a cool, dry place in tightly sealed containers.[23] Aqueous solutions should be protected from freezing, which can cause the active ingredient to crystallize.[11]
- Incompatibilities: DMDTC is incompatible with strong oxidizing agents.[17] Crucially, it should be kept away from strong acids. Acidification will cause it to decompose, releasing toxic and flammable carbon disulfide and dimethylamine.[23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
3. researchgate.net [researchgate.net]
4. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
5. longchangchemical.com [longchangchemical.com]
6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Sodium Dimethyldithiocarbamate | C3H6NNaS2 | CID 560256 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. The Versatility in the Applications of Dithiocarbamates - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 9. nbino.com [nbino.com]
- 10. nbino.com [nbino.com]
- 11. ataman-chemicals.com [ataman-chemicals.com]
- 12. patents.justia.com [patents.justia.com]
- 13. US3091602A - Polymerization shortstopping - Google Patents [patents.google.com]
- 14. US3341487A - Process for stopping emulsion polymerizations by the addition of dithiocarbamate salts and alkyl hydroxyl amines - Google Patents [patents.google.com]
- 15. echemi.com [echemi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. gelest.com [gelest.com]
- 18. EP0485169A1 - Polymerization inhibitor and inhibiting method for vinyl compound - Google Patents [patents.google.com]
- 19. Determination of N,N-dimethyldithiocarbamate in wastewater using pre-column derivatization and high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. epa.gov [epa.gov]
- 23. old.ecologixsystems.com [old.ecologixsystems.com]
- To cite this document: BenchChem. [Use of dimethyldithiocarbamate as a polymerization inhibitor]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2753861#use-of-dimethyldithiocarbamate-as-a-polymerization-inhibitor>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com